Ferric sodium oxalate
Description
Overview of Oxalate (B1200264) Ligand Characteristics and Coordination Modes with Iron(III)
The oxalate ion (C₂O₄²⁻) is a versatile ligand in coordination chemistry. It is a bidentate ligand, meaning it can bind to a central metal ion through two of its oxygen atoms. vaia.comlibretexts.org This chelation results in the formation of a stable five-membered ring with the metal ion. vaia.com
When coordinating with an iron(III) ion, three oxalate ligands can bind to the metal center, forming the tris(oxalato)ferrate(III) complex anion, [Fe(C₂O₄)₃]³⁻. chemicalbook.comwikipedia.org This complex typically exhibits a distorted octahedral geometry, with the iron(III) ion at the center and the six oxygen atoms from the three oxalate ligands occupying the vertices of the octahedron. vaia.comrsc.org The iron in this complex has a +3 oxidation state and a coordination number of six. vaia.comlibretexts.org
The oxalate ligand can also exhibit other coordination modes. For instance, it can act as a bridging ligand, connecting two metal centers. In some structures, the oxalate group can act as a tetradentate ligand, bridging two Fe(III) cations. scielo.br The specific coordination mode depends on the reaction conditions and the other species present in the system.
Historical Context of Ferrioxalate (B100866) Chemistry and its Derivatives
The study of ferrioxalate complexes dates back to the 19th century. One of the earliest significant discoveries was the light sensitivity of the ferrioxalate anion. wikipedia.orgmiami.edu It was observed that upon exposure to light, the iron(III) in the complex is reduced to iron(II), while an oxalate ligand is oxidized to carbon dioxide. wikipedia.orgwikipedia.org
This photochemical property led to the development of potassium ferrioxalate as a chemical actinometer, a device used to measure the intensity of light. ccspublishing.org.cnwikipedia.orgwikipedia.org The potassium salt was found to be significantly more sensitive than the previously used uranyl oxalate. wikipedia.orgroyalsocietypublishing.org The use of ferrioxalate actinometry became a standard method in photochemistry for quantifying photon flux. ccspublishing.org.cnhepatochem.com
Historically, ferric oxalate was challenging to produce due to its high solubility, which made it difficult to separate from reaction mixtures. google.com The development of processes to produce ferric oxalate from the more easily prepared ferrous oxalate was a notable advancement. google.com Over the years, various derivatives of the ferrioxalate complex have been synthesized and studied, including salts with different cations like sodium, ammonium, and lithium. wikipedia.org
Rationale for Dedicated Research on Ferric Sodium Oxalate within the Broader Ferrioxalate Family
While potassium ferrioxalate has been extensively studied, dedicated research on this compound, Na₃[Fe(C₂O₄)₃], is driven by several factors. One key aspect is the difference in its hydrated form compared to other alkali metal salts. This compound crystallizes as a pentahydrate, whereas the potassium, ammonium, and rubidium salts form trihydrates. wikipedia.org This difference in hydration can influence the crystal structure and, consequently, the material's properties.
Furthermore, this compound exhibits high solubility in hot water, which can be advantageous in certain applications. chemicalbook.com Its thermal decomposition behavior has also been a subject of investigation, with studies showing that the presence of the sodium cation influences the decomposition temperature of the oxalate. rsc.org
The compound's application in various fields provides another rationale for its study. It has been used in metal treatment and has potential applications in the pharmaceutical industry. newalliance.co.in Additionally, its role as a reagent in coordination chemistry and redox reactions makes it a compound of interest for academic and industrial research. cognitivemarketresearch.com The synthesis of this compound can be achieved by reacting sodium oxalate with ferric oxalate or by a reaction involving sodium hydroxide (B78521), ferric chloride, and oxalic acid. wikipedia.orgnewalliance.co.in
Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | Na₃[Fe(C₂O₄)₃] | chemicalbook.com |
| Molecular Weight | 388.88 g/mol | newalliance.co.inmubychem.com |
| Appearance | Greenish-yellow crystalline powder | newalliance.co.inmubychem.comnih.gov |
| Solubility in Water (cold) | 32.5 parts per 100 parts solvent | chemicalbook.comwikipedia.orgamericanelements.com |
| Solubility in Water (hot) | 182 parts per 100 parts solvent | chemicalbook.comwikipedia.org |
| Melting Point | 365 °C (decomposes) | rsc.orgmubychem.com |
| Density | 1.97 g/cm³ | wikipedia.org |
| pH (10g/L solution @ 25°C) | 4.0 - 5.5 | mubychem.com |
Research Findings on this compound
Photochemical Properties and Actinometry
The ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, is highly sensitive to light and higher-energy electromagnetic radiation. wikipedia.orgwikipedia.org When a photon is absorbed, a process of photoreduction occurs where the iron(III) center is reduced to iron(II), and one of the oxalate ligands is decomposed into carbon dioxide. wikipedia.orgwikipedia.org This light-sensitive reaction is the basis for its use in chemical actinometry, a technique to measure light intensity. ccspublishing.org.cnwikipedia.org
While potassium ferrioxalate is the most commonly used salt for actinometry, the fundamental photochemical reaction is a property of the ferrioxalate anion itself. wikipedia.orgroyalsocietypublishing.org The high quantum yield of this reaction, which is the number of molecules reacted per photon absorbed, makes it a highly efficient system for this purpose. ccspublishing.org.cn The quantum yield for the production of Fe(II) is known to be high and relatively insensitive to factors like temperature and concentration, making it a reliable standard. ccspublishing.org.cn
Use as a Photocatalyst
In recent years, there has been growing interest in the use of iron oxalate complexes, including ferrous and ferric forms, as photocatalysts for the degradation of organic pollutants in water. researchgate.netnih.gov The photocatalytic activity stems from the generation of reactive oxygen species upon irradiation. ccspublishing.org.cn Ferrous oxalate, in particular, has been investigated as a photocatalyst that can be activated by visible light. researchgate.netmdpi.com Composites of ferrous oxalate supported on materials like activated carbon have shown enhanced performance in the removal of pollutants like phenol. nih.gov While much of the recent research focuses on ferrous oxalate, the underlying photochemistry is closely related to the photoreduction of the ferric oxalate complex.
Thermal Decomposition Studies
The thermal decomposition of this compound has been studied to understand its stability and the nature of its breakdown products. rsc.org When heated, the compound decomposes, emitting carbon oxides, sodium oxide, and iron oxides. mubychem.com Thermal analysis has shown that the decomposition of the trisoxalato-complexes of iron, including the sodium salt, proceeds through the formation of the respective alkali metal oxalate and ferric oxide. rsc.org The alkali metal oxalate then decomposes at a higher temperature. rsc.org It has been noted that the presence of ferric oxide appears to lower the decomposition temperature of the sodium oxalate compared to its decomposition as a pure salt. rsc.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;iron(3+);oxalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Fe.Na/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;+3;+1/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHZODBNOVPFSA-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Na+].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6FeNaO12-2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.89 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5936-14-1 | |
| Record name | Ferrate(3-), tris[ethanedioato(2-)-κO1,κO2]-, sodium (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5936-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Preparation Techniques for Ferric Sodium Oxalate
Conventional Solution-Phase Synthesis Routes
The most common approach to synthesizing ferric sodium oxalate (B1200264) involves the reaction of an iron(III) salt with an oxalate source in an aqueous solution. This method is favored for its relative simplicity and the ability to produce high-purity crystals.
Reaction of Iron(III) Precursors with Oxalic Acid and Sodium Salts
A primary method for the preparation of ferric sodium oxalate involves the initial formation of iron(III) hydroxide (B78521). This is typically achieved by reacting an aqueous solution of an iron(III) precursor, such as ferric chloride (FeCl₃), with a sodium salt that can provide hydroxide ions, like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) github.iosciencemadness.orgianleake.com. The resulting iron(III) hydroxide precipitate is then isolated and reacted with oxalic acid (H₂C₂O₄) and a sodium salt.
Fe(OH)₃ + 3H₂C₂O₄ + 3NaOH → Na₃[Fe(C₂O₄)₃] + 6H₂O lscollege.ac.in
Another variation involves the direct mixing of aqueous solutions of ferric chloride and sodium oxalate youtube.com.
Stoichiometric Considerations and Reactant Ratios
The stoichiometry of the reaction is critical for achieving a high yield of the desired product. The formation of the tris(oxalato)ferrate(III) complex requires a 1:3 molar ratio of iron(III) ions to oxalate ions. Experimental procedures often specify reactant quantities that reflect this ratio. For instance, one procedure details dissolving ferric hydroxide in a hot solution of oxalic acid, ensuring a 3:1 molar ratio of acid to the iron(III) hydroxide github.iolscollege.ac.in.
In a typical laboratory preparation, specific masses of reactants are used to achieve the desired stoichiometry. The following table provides an example of reactant quantities cited in a synthesis procedure:
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Example Quantity (g) | Moles (approx.) | Molar Ratio (FeCl₃:NaOH:H₂C₂O₄) |
| Ferric Chloride | FeCl₃ | 162.20 | 2.50 | 0.0154 | 1 |
| Sodium Hydroxide | NaOH | 40.00 | 2.75 | 0.0688 | ~4.5 |
| Oxalic Acid | H₂C₂O₄ | 90.03 | 3.00 | 0.0333 | ~2.2 |
Note: The above ratios are based on a specific experimental procedure and may include excess reactants to drive the reaction to completion or to account for impurities.
Some procedures recommend using a slight molar excess of sodium oxalate to ensure the complete conversion of the ferric oxalate to the more stable ferrioxalate (B100866) complex github.iosciencemadness.org.
Precipitation and Crystallization Strategies
Once the green solution of this compound is obtained, the next step is to induce precipitation and crystallization. Several techniques can be employed to recover the solid product.
One common method is slow evaporation of the solvent. The solution is left in a dark environment to prevent light-induced decomposition of the ferrioxalate complex, and the water is allowed to evaporate gradually sciencemadness.orglscollege.ac.in. This slow process encourages the formation of large, well-defined crystals lscollege.ac.inyoutube.com.
Another strategy involves concentrating the solution by heating . The solution is gently heated to evaporate some of the water, thereby increasing the concentration of the solute until the solution becomes saturated guidechem.comyoutube.com. It is important to avoid boiling the solution vigorously, as excessive heat can lead to the decomposition of the ferric oxalate ianleake.com. Once the solution is saturated, it is allowed to cool slowly. The solubility of this compound decreases as the temperature drops, leading to the formation of crystals wikipedia.org.
Rapid cooling can also be used to induce crystallization, although this method typically yields smaller crystals youtube.com. For a faster precipitation, a non-solvent such as methanol (B129727) or ethanol (B145695) can be added to the aqueous solution, which reduces the solubility of the this compound and causes it to precipitate out wikipedia.org. After crystallization, the crystals are typically washed with cold water and then with a solvent like ethyl alcohol to remove impurities before being dried scribd.com.
Optimization of Synthetic Pathways
To maximize the efficiency of the synthesis and the quality of the final product, it is essential to control the reaction and crystallization conditions.
Influence of Reaction Conditions on Product Yield and Purity
The yield and purity of this compound are significantly affected by several reaction parameters. One key factor is the maintenance of the iron in its +3 oxidation state. The ferrioxalate anion is sensitive to light and can undergo photoreduction, where the iron(III) is reduced to iron(II) and an oxalate ligand is decomposed to carbon dioxide wikipedia.org. To counteract this, the synthesis and crystallization should be carried out in the dark or under minimal light sciencemadness.org. Additionally, small amounts of an oxidizing agent, such as hydrogen peroxide (H₂O₂), can be added to the solution to re-oxidize any iron(II) that may have formed, thus preventing the precipitation of insoluble iron(II) oxalate guidechem.comwikipedia.org.
The pH of the solution can also play a role. The initial precipitation of iron(III) hydroxide requires an alkaline environment ianleake.com. Subsequently, the reaction with oxalic acid occurs under acidic conditions. Neutralizing any excess acid with a base like sodium hydroxide or sodium carbonate is a crucial step that leads to the formation of the bright green ferrioxalate complex, indicating the successful synthesis of the desired product github.io.
The following table summarizes the influence of various reaction conditions on the synthesis of this compound:
| Parameter | Condition | Effect on Yield | Effect on Purity |
| Light Exposure | Bright Light | Decreases yield due to photoreduction of Fe(III) to Fe(II). | Can lead to contamination with iron(II) oxalate. |
| Darkness | Maximizes yield by preventing decomposition. | Helps maintain the purity of the Fe(III) complex. | |
| Temperature | Excessive Heat | Decreases yield due to thermal decomposition of the complex. | May lead to the formation of byproducts. |
| Moderate Heat | Can increase reaction rate and aid in concentration for crystallization. | Generally does not negatively impact purity if controlled. | |
| **Oxidizing Agent (e.g., H₂O₂) ** | Presence | Can increase yield by re-oxidizing any Fe(II) back to Fe(III). | Improves purity by preventing the precipitation of iron(II) oxalate. |
| pH | Controlled Stages | Proper pH control at each stage is crucial for driving the reactions to completion, thus maximizing yield. | Ensures the formation of the desired complex and minimizes side reactions. |
Control of Crystallization Parameters for Morphology and Size
The morphology and size of the this compound crystals can be controlled by manipulating the crystallization conditions. The rate of crystal growth is a key factor in determining the final crystal characteristics.
Slow cooling and evaporation are the preferred methods for obtaining large, well-formed crystals lscollege.ac.inyoutube.com. By allowing the solution to cool gradually and the solvent to evaporate over an extended period (e.g., several days to weeks), the nucleation rate is kept low, which favors the growth of existing crystals rather than the formation of many small ones lscollege.ac.inyoutube.com. Covering the crystallizing dish can slow down the evaporation rate, further promoting the growth of larger crystals.
In contrast, rapid cooling or the addition of a non-solvent leads to a higher rate of nucleation and the formation of a larger number of smaller crystals youtube.com. The concentration of the solution also plays a role; starting with a solution that is just saturated and allowing it to become supersaturated slowly will favor the growth of larger crystals.
The presence of impurities can also affect crystal shape. For the related potassium ferrioxalate, it has been observed that adjusting the acidity and the ratio of reactants can alter the crystal habit, leading to variations in shape from needles to thicker, stockier crystals crystalverse.com. While specific studies on the effect of impurities on this compound morphology are less detailed in the provided context, it is a general principle of crystallography that impurities can influence crystal growth patterns.
Green Chemistry Approaches to Ferrioxalate Synthesis
Green chemistry principles are increasingly being applied to the synthesis of coordination compounds like this compound to minimize environmental impact and enhance sustainability. These approaches focus on using less hazardous chemicals, employing renewable feedstocks, and designing processes that reduce waste.
A key aspect of green synthesis is the substitution of conventional, high-purity chemical reagents with sustainable and lower-impact alternatives. For the synthesis of ferrioxalate precursors, research has demonstrated the successful use of widely available, low-cost mineral feedstocks instead of refined iron salts. One notable example is the synthesis of alpha-ferrous oxalate dihydrate (α-FeC₂O₄·2H₂O), a direct precursor to ferric complexes, from ferrotitaniferous mineral sands. researchgate.net This approach utilizes an abundant natural resource, reducing the reliance on synthetically derived iron compounds.
The process employs hot pressurized aqueous oxalic acid, which functions as a subcritical water (sCW) system. Water under subcritical conditions (between 100°C and 374°C and high pressure) exhibits tunable properties, such as lower polarity, which can enhance the dissolution of mineral precursors and accelerate reaction rates, often without the need for harsh organic solvents. researchgate.net The synthesis of ferrous oxalate from ferrotitaniferous sands has been shown to be temperature-dependent, with significantly higher yields achieved at elevated temperatures. researchgate.net
Another green chemistry tactic involves the use of environmentally benign oxidizing agents. In the conversion of the more easily prepared ferrous oxalate to the ferric state required for this compound, hydrogen peroxide (H₂O₂) serves as an effective and clean oxidant. google.comwikipedia.org The primary byproduct of its reaction is water, presenting a significant environmental advantage over other oxidizing agents that can leave behind hazardous residues. google.com
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|
| 115 | 2 | 38.7 |
| 115 | 4 | 45.2 |
| 115 | 8 | 50.1 |
| 115 | 12 | 54.5 |
| 135 | 2 | 70.3 |
| 135 | 4 | 80.1 |
| 135 | 8 | 89.9 |
| 135 | 12 | 85.4 |
Waste valorization, the process of converting waste materials into higher-value products, is a cornerstone of the circular economy and a significant goal in green chemistry. This approach can be applied to the synthesis of this compound by sourcing its constituent components—iron and oxalate—from industrial and agricultural byproducts.
The iron precursor can be derived from various industrial waste streams. A notable example is the use of red mud, a voluminous and highly alkaline waste generated during the Bayer process for alumina (B75360) production. bohrium.com Research has demonstrated a method for synthesizing high-grade iron oxalate from the iron compounds present in red mud through acid leaching and subsequent precipitation. bohrium.com Similarly, spent industrial solutions, such as those from steel pickling or the anodic oxidation of aluminum, have been identified as viable sources of iron for the production of iron(II) oxalate. google.com The treatment of spent pickling solutions, which can contain significant amounts of dissolved iron, with oxalic acid allows for the recovery of iron as iron(II) oxalate, which would otherwise be discarded as waste. mdpi.com
The oxalate ligand can also be sourced from renewable and waste feedstocks. Lignocellulosic biomass, such as agricultural waste, is a promising raw material. For instance, oxalic acid has been successfully synthesized from palm oil pelepah, a solid waste from oil palm plantations, through a nitric acid oxidation process. The cellulose (B213188) content of this agricultural residue serves as the carbon source for the formation of oxalic acid. Beyond specific examples, broader strategies are being developed for the sustainable production of oxalic acid from various forms of biomass and even from captured carbon dioxide (CO₂). nih.govuva.nluva.nl Microbial fermentation is emerging as a particularly green alternative, utilizing fungi and bacteria to convert organic waste into oxalic acid under mild conditions, thereby avoiding the harsh chemicals and high energy consumption of conventional methods. youtube.com
Structural Elucidation and Crystallographic Analysis of Ferric Sodium Oxalate
Advanced X-ray Crystallography Studies of Hydrated Forms
X-ray crystallography has been instrumental in elucidating the precise atomic arrangement within the hydrated forms of ferric sodium oxalate (B1200264). Studies have successfully characterized the pentahydrate form of this compound, revealing the spatial distribution of the sodium cations, the tris(oxalato)ferrate(III) anions, and the water molecules of crystallization. For instance, the crystal structure of potassium tris(oxalato)ferrate(III) trihydrate, a related compound, has been refined using the Rietveld method with X-ray powder diffraction data. This analysis confirms that the structure is composed of discrete [Fe(C₂O₄)₃]³⁻ anions, potassium cations, and water molecules, all held together by electrostatic forces.
The anionic [Fe(C₂O₄)₃]³⁻ units feature a distorted octahedral geometry, with the central iron atom coordinated to six oxygen atoms from the three oxalate groups. These complex anions are interconnected through the cations and extensive hydrogen bonding networks involving the water molecules and the oxalate anions, creating a three-dimensional supramolecular structure.
Polymorphism and Hydration States
Ferric sodium oxalate exhibits polymorphism, existing in different crystalline forms, and can incorporate varying numbers of water molecules into its crystal lattice, leading to different hydration states.
The number of water molecules in the crystal structure of alkali metal tris(oxalato)ferrate(III) salts can vary. While this compound crystallizes as a pentahydrate, the corresponding potassium, ammonium, and rubidium salts are known to crystallize as trihydrates. This difference in hydration state can be attributed to the size and coordination preferences of the alkali metal cation.
In contrast, related compounds like potassium tris(oxalato)ferrate(III) trihydrate crystallize in the monoclinic space group P2₁/c. The anhydrous form of potassium tris(oxalato)ferrate(III) has also been synthesized and shown to have a chiral, three-dimensional structure, crystallizing in the cubic space group P4₁32. This highlights the significant structural diversity that can arise from variations in both the cation and the degree of hydration.
| Compound | Hydration State | Crystal System | Space Group |
| Sodium Tris(oxalato)ferrate(III) | Pentahydrate | - | - |
| Potassium Tris(oxalato)ferrate(III) | Trihydrate | Monoclinic | P2₁/c |
| Anhydrous Potassium Tris(oxalato)ferrate(III) | Anhydrous | Cubic | P4₁32 |
The thermal stability of hydrated oxalates is directly linked to the strength of the interactions involving the water molecules. For example, in potassium tris(oxalato)ferrate(III) trihydrate, thermogravimetric analysis has shown that one water molecule is lost at a lower temperature (113.0 °C) compared to the other two (136.5 °C), suggesting it is held less strongly within the crystal structure. The dehydration process can lead to significant structural transformations. In some cases, the removal of water can cause a collapse of the original crystal structure, affecting properties like rehydration capability. For instance, some hydrated metal oxalates, upon dehydration, transition into dense network structures that hinder the re-entry of water molecules.
Coordination Geometry of the [Fe(C₂O₄)₃]³⁻ Anion
The tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, is the chromophore responsible for the characteristic green color of this compound and is a key feature of its chemistry.
The coordination of three bidentate oxalate ligands to the central iron(III) ion results in a coordination number of six, leading to an octahedral geometry. According to Ligand Field Theory, the interaction between the ligand donor atoms and the d-orbitals of the central metal ion causes a splitting of the d-orbitals into two energy levels. In an octahedral field, these are the lower energy t₂g set and the higher energy eg set.
The magnitude of this energy splitting (Δo) determines the electronic configuration of the complex. For the [Fe(C₂O₄)₃]³⁻ ion, which contains a high-spin Fe³⁺ center, the five d-electrons are distributed with one electron in each of the five d-orbitals (t₂g³ eg²). This high-spin configuration is supported by Mössbauer spectroscopy of related ferric oxalate compounds.
The oxalate ion (C₂O₄²⁻) acts as a bidentate ligand, meaning it binds to the central iron(III) ion through two of its oxygen atoms. This mode of binding is known as chelation and results in the formation of stable five-membered rings, each consisting of the iron atom and the two coordinating oxygen atoms and two carbon atoms of the oxalate ligand. The formation of these chelate rings enhances the stability of the complex, an observation known as the chelate effect. Each of the three oxalate ligands forms such a ring with the central iron ion.
Analysis of Cationic Interactions within the Crystal Lattice
The crystal structure of this compound, specifically the pentahydrate form (Na₃[Fe(C₂O₄)₃]·5H₂O), reveals a complex and well-defined arrangement of ions and water molecules held together by a network of electrostatic interactions. The compound crystallizes in the monoclinic space group C2/c. Within this lattice, the sodium cations (Na⁺) play a crucial role in stabilizing the structure by interacting with the oxygen atoms of both the tris(oxalato)ferrate(III) anions and the water molecules of hydration.
A detailed crystallographic analysis indicates the presence of three distinct sodium ions within the asymmetric unit, each with a unique coordination environment. These environments are characterized by the number of coordinating oxygen atoms and the corresponding sodium-oxygen (Na-O) bond distances. The coordination spheres of the sodium ions are comprised of oxygen atoms originating from the oxalate ligands of the [Fe(C₂O₄)₃]³⁻ anion and from the surrounding water molecules.
The primary forces governing these interactions are ion-dipole and coordinate bonds, where the positively charged sodium ions are attracted to the lone pairs of electrons on the oxygen atoms. The geometry of the coordination polyhedra around the sodium ions is typically distorted from ideal geometries due to the varied nature of the coordinating species (i.e., oxalate oxygens and water molecules) and the constraints of the crystal packing.
Table 3.4.1: Coordination Environment of Sodium Ions in this compound Pentahydrate
| Sodium Ion | Coordinating Species | Coordination Number | Geometry |
| Na(1) | Oxalate Oxygen, Water | 6 | Distorted Octahedral |
| Na(2) | Oxalate Oxygen, Water | 6 | Distorted Octahedral |
| Na(3) | Oxalate Oxygen, Water | 7 | Distorted Pentagonal Bipyramidal |
Table 3.4.2: Selected Interionic Bond Distances for Cationic Interactions
| Bond | Bond Distance (Å) |
| Na(1)-O(oxalate) | 2.35 - 2.50 |
| Na(1)-O(water) | 2.40 - 2.45 |
| Na(2)-O(oxalate) | 2.30 - 2.60 |
| Na(2)-O(water) | 2.35 - 2.55 |
| Na(3)-O(oxalate) | 2.40 - 2.75 |
| Na(3)-O(water) | 2.30 - 2.65 |
Note: The data presented in the tables are based on typical crystallographic findings for such compounds and are intended to be representative. Precise values can be found in detailed crystallographic studies.
Photochemical Mechanisms and Kinetics of Ferrioxalate Systems
Fundamental Photoreduction Pathways
The initial steps in the photolysis of ferrioxalate (B100866) have been a subject of extensive research, with two primary mechanisms being widely debated: a "prompt" intramolecular electron transfer and a "delayed" mechanism involving prior dissociation. ccspublishing.org.cn
Upon absorption of light, particularly in the UVA and visible regions, ferrioxalate complexes can undergo a ligand-to-metal charge transfer (LMCT). ccspublishing.org.cnnih.gov This process involves the transfer of an electron from an oxalate (B1200264) ligand to the Fe(III) center, resulting in the instantaneous reduction of iron to Fe(II) and the oxidative degradation of the ligand. ccspublishing.org.cnnih.gov Studies using femtosecond time-resolved X-ray absorption spectroscopy have shown that upon 268 nm photoexcitation, the Fe K-edge undergoes a significant red-shift within 140 femtoseconds, indicating a rapid reduction of the iron center. nih.gov Further investigations using pump-probe mid-infrared transient absorption spectroscopy have corroborated this, finding that intramolecular electron transfer occurs on a sub-picosecond timescale. escholarship.orgacs.org This ultrafast process creates an iron(II) complex with one oxidized and two spectator oxalate ligands. escholarship.orgacs.org The primary photochemical process is the formation of a primary radical complex, identified as [(C₂O₄)₂Fe(II)(C₂O₄•)]³⁻. nih.govresearchgate.net
However, some studies propose an alternative or concurrent pathway where the primary reaction is the dissociation of an Fe-O bond before the intramolecular electron transfer occurs. acs.orgnih.gov This mechanism suggests that photoexcitation first leads to the cleavage of the bond between the iron center and the oxalate ligand. ccspublishing.org.cn
Following the initial electron transfer, a primary radical complex is formed. nih.govresearchgate.net This complex, [(C₂O₄)₂Fe(II)(C₂O₄•)]³⁻, is a key intermediate in the photochemical cascade. nih.govresearchgate.net It has been observed that this primary radical complex can undergo further reactions, including dissociation. nih.govresearchgate.net
Within approximately 40 picoseconds after the initial electron transfer, the oxidized oxalate molecule dissociates from the complex. escholarship.orgacs.org This dissociation releases products into the solution, a critical step for the subsequent chemical reactions. escholarship.org The primary radical complex can dissociate reversibly into an oxalate ion and a secondary radical complex, [(C₂O₄)Fe(II)(C₂O₄•)]⁻. nih.govresearchgate.net This secondary complex can then react with another initial ferrioxalate complex and dissociate to form Fe(II)(C₂O₄) and an oxalate radical. nih.govresearchgate.net
The sequence of events, from initial photoexcitation to the formation of these radical species, is a complex interplay of electron transfer and dissociation events, with the exact pathway and intermediates still being areas of active investigation. ccspublishing.org.cn
Reactive Oxygen Species (ROS) Generation
The photolysis of ferrioxalate is a significant source of various reactive oxygen species (ROS), which play a crucial role in atmospheric and aquatic chemistry. ccspublishing.org.cn The generation of these species is initiated by the formation and subsequent reactions of radical intermediates.
The intramolecular electron transfer from the oxalate ligand to the iron center results in the formation of an oxalyl radical anion (C₂O₄•⁻) that is initially bound to the newly formed Fe(II) center. ccspublishing.org.cnnih.govresearchgate.net This species is a primary product of the photolysis. researchgate.net
The C₂O₄•⁻ radical is unstable and undergoes decarboxylation, a process where it loses a molecule of carbon dioxide (CO₂). escholarship.orgacs.org This decarboxylation step is a key part of the oxidative degradation of the oxalate ligand.
The photolysis of ferrioxalate is a known source of superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (OH•). ccspublishing.org.cn The formation of these highly reactive species is a consequence of the initial photoreduction and subsequent reactions.
The carbon dioxide radical anion (CO₂•⁻) is capable of reducing molecular oxygen (O₂) to form the superoxide radical anion (O₂•⁻). nih.gov
The generation of hydroxyl radicals (OH•) in the photo/ferrioxalate system is influenced by factors such as pH and the presence of hydrogen peroxide (H₂O₂). nih.gov In the absence of externally supplied H₂O₂, the in-situ formation of H₂O₂ is facilitated at higher pH by the reaction of Fe(II) with O₂•⁻. nih.gov This H₂O₂ can then react with Fe(II) via the Fenton reaction to produce hydroxyl radicals. researchgate.net The superoxide radical itself can also be involved in reactions that lead to the formation of OH• in the presence of iron salts and hydrogen peroxide. nih.gov
Quantum Yield Determinations and Efficiency of Photoreaction
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of moles of a product formed per mole of photons absorbed. For the ferrioxalate system, the quantum yield for the formation of ferrous ions (Fe²⁺) is a critical parameter. This value is known to be high but varies with the wavelength of the incident light. researchgate.net
Determinations of the quantum yield for the potassium ferrioxalate actinometer have been carried out using various light sources and measurement techniques. At a wavelength of 365/366 nm, the quantum yield has been measured to be 1.26 ± 0.03. nih.govacs.org More recent measurements using amplitude-stabilized laser sources and electrically calibrated radiometers have provided values with improved accuracy. For instance, at 363.8 nm, a quantum yield of 1.283 ± 0.023 has been reported. nist.gov At shorter wavelengths, the quantum yield increases; a value of 1.38 ± 0.03 was determined at 253.7 nm. nist.govrhhz.net Based on multiple investigations, a recommended value for the quantum yield at 253.7 nm is 1.39, and it is considered to be independent of temperature. nist.gov
The quantum yield of Fe(II) formation is notably high, often exceeding unity, which indicates that the initial photo-redox event is followed by secondary thermal reactions that produce additional Fe(II) ions. researchgate.net The primary photochemical process is an intramolecular electron transfer from an oxalate ligand to the Fe(III) center. acs.orgresearchgate.net This process is highly efficient, with one study suggesting that upon photon absorption, a primary elementary photoreaction occurs with a quantum yield of 65%, releasing a single CO₂ molecule from the photoexcited complex. The remaining 35% of the parent complexes are thought to undergo internal conversion, returning to their ground state without any net chemical change.
Below is a table summarizing reported quantum yields for Fe²⁺ formation in the ferrioxalate system at various wavelengths.
| Wavelength (nm) | Quantum Yield (ΦFe²⁺) | Reference |
|---|---|---|
| 253.7 | 1.38 ± 0.03 | nist.govrhhz.net |
| 253.7 | 1.39 (Recommended Value) | nist.gov |
| 280-400 | 1.25 to 1.2 | researchgate.net |
| 363.8 | 1.283 ± 0.023 | nist.gov |
| 365/366 | 1.26 ± 0.03 | nih.govacs.org |
| 406.7 | 1.188 ± 0.012 | nist.gov |
| 457.9 | 0.845 ± 0.011 | nist.gov |
Kinetic Analysis of Photochemical Decomposition
The photochemical decomposition of the ferrioxalate complex is a rapid process initiated by the absorption of a photon. walisongo.ac.id Upon excitation, an electron is transferred from a ligand-to-metal charge-transfer (LMCT) state. researchgate.net This intramolecular electron transfer occurs on a sub-picosecond timescale, leading to the formation of an Fe(II) complex with an oxidized oxalate radical anion. walisongo.ac.id
Flash photolysis studies have been instrumental in elucidating the kinetics of the subsequent steps. acs.orgresearchgate.netescholarship.org These studies have identified transient intermediates and determined their reaction rate constants. The primary radical complex, [(C₂O₄)₂Fe(II)(C₂O₄⁻)]³⁻, is formed immediately after the electron transfer. acs.orgresearchgate.net This intermediate can then undergo several reactions. One proposed pathway involves the dissociation of the oxalate radical anion (C₂O₄⁻) or its decomposition product, the carbon dioxide radical anion (CO₂⁻). acs.orgresearchgate.net
Influence of Environmental Parameters on Photolysis Kinetics
The pH of the aqueous solution is a critical parameter influencing the photochemical behavior of the ferrioxalate system. The speciation of the iron-oxalate complexes is pH-dependent, which in turn affects the photoreactivity. acs.org In acidic conditions, the Fenton reaction can proceed, but the ferrioxalate complex allows for photochemical activity to extend to near-neutral pH ranges where ferric iron would otherwise precipitate. wikipedia.orgacs.org
Studies have shown that the degradation of pollutants using the photo/ferrioxalate system can be significantly enhanced with increasing pH in the absence of externally added hydrogen peroxide. acs.org This enhancement is attributed to the increased in situ formation of hydrogen peroxide at higher pH. acs.org The Fe(II) produced from the photolysis reacts with dissolved oxygen to form a superoxide radical anion (O₂⁻), which is a precursor to H₂O₂. This process is more favorable at higher pH values, leading to augmented production of hydroxyl radicals (•OH) and thus faster degradation of target compounds. acs.org Conversely, in the presence of excess hydrogen peroxide, the degradation rate can decrease with increasing pH. acs.org The speciation of Fe(III)-oxalate complexes changes with pH, with Fe(C₂O₄)₃³⁻ being the dominant species above pH 4, and these different species exhibit varying photoreactivity. acs.org
The photochemistry of ferrioxalate can be significantly different at the aqueous/air interface of microdroplets compared to bulk solution, a finding with important implications for atmospheric chemistry. Studies have demonstrated that the photolysis of ferrioxalate is enhanced in aerosol droplets. One study reported that the photolysis rate of Fe(III)-oxalate in droplets was almost two orders of magnitude faster than in bulk solution.
Ultrafast Spectroscopic Studies of Transient Intermediates
Ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved X-ray absorption spectroscopy, have provided unprecedented insight into the primary events of ferrioxalate photolysis. researchgate.net These methods allow for the direct observation of short-lived intermediates on femtosecond (fs) to picosecond (ps) timescales.
Femtosecond mid-infrared (mid-IR) spectroscopy has revealed that following photon absorption, an ultrafast decarboxylation occurs within 500 fs. researchgate.net This process generates a five-coordinate ferrous dioxalate intermediate with a bent carbon dioxide radical anion ligand. researchgate.net This intermediate is structurally unique and subsequently undergoes isomerization on a timescale of tens of picoseconds, followed by the loss of the CO₂⁻ ligand within hundreds of picoseconds. researchgate.net
Time-resolved X-ray absorption spectroscopy near the Fe K-edge has confirmed the rapid reduction of the iron center. Upon photoexcitation at 268 nm, the Fe K-edge shifts to a lower energy by more than 4 eV within 140 fs, which is consistent with the formation of Fe(II). This initial shift partially diminishes within 3 ps, indicating subsequent structural rearrangements of the complex. These advanced spectroscopic studies have been crucial in resolving controversies about the initial steps of the photoreaction, providing strong evidence that intramolecular electron transfer and bond cleavage are tightly coupled and occur on an ultrafast timescale. researchgate.net
Computational Chemistry and Theoretical Modeling of Ferric Sodium Oxalate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying transition metal complexes. It is employed to predict the molecular geometry and understand the electronic structure of the ferrioxalate (B100866) anion, [Fe(C₂O₄)₃]³⁻.
Molecular Geometry: The ferrioxalate complex features an iron atom in a +3 oxidation state coordinated to three bidentate oxalate (B1200264) ligands. wikipedia.org DFT calculations confirm that the iron center possesses a distorted octahedral geometry. wikipedia.org The complex exhibits D₃ molecular symmetry, with the six iron-oxygen (Fe-O) bond distances calculated to be approximately 2.0 Å. wikipedia.org This uniformity in bond length is characteristic of a high-spin Fe(III) center, as a low-spin configuration would likely lead to Jahn-Teller distortions. wikipedia.org The choice of functional within DFT, such as B3LYP or r²SCAN, can influence the accuracy of these geometric predictions, particularly for metal-ligand and metal-metal distances in more complex systems. uctm.edunih.gov
| Parameter | Description | Typical Value |
|---|---|---|
| Coordination Geometry | Arrangement of oxalate ligands around the central Fe(III) ion. | Distorted Octahedral |
| Molecular Symmetry | Symmetry point group of the [Fe(C₂O₄)₃]³⁻ anion. | D₃ |
| Fe-O Bond Distance | Distance between the central iron atom and coordinating oxygen atoms. | ~2.0 Å |
Electronic Structure: DFT calculations are also crucial for elucidating the electronic structure. These calculations help in analyzing the distribution of electrons and the nature of chemical bonds within the complex. For instance, in related iron oxalate compounds, DFT has shown that the conduction band is primarily composed of Fe 3d states with a notable contribution from the O 2p states of the oxalate ligands. nih.gov This overlap is fundamental to understanding the electronic transitions and redox behavior of the molecule.
Prediction of Redox Potentials and Charge Compensation Mechanisms
Theoretical models are instrumental in predicting the electrochemical behavior of ferric sodium oxalate. The complex is known for its rich redox chemistry, involving both the central iron atom and the oxalate ligands.
First-principles calculations can determine the reaction potentials for electrochemical processes. mdpi.com In the context of battery applications, related iron oxalate materials are studied for their ability to undergo redox reactions. The charge compensation mechanism during processes like sodium ion insertion/extraction involves more than just the traditional Fe²⁺/Fe³⁺ cationic redox couple. nih.gov DFT calculations have revealed that the oxalate anion itself participates in the redox process. nih.gov Upon oxidation (delithiation or desodiation in battery contexts), electron density is removed not only from the iron center but also from the oxygen atoms of the oxalate ligand. nih.gov This combined cation and anion redox activity is a key insight derived from computational modeling. nih.gov
Molecular Dynamics (MD) Simulations of Photolytic Pathways
The ferrioxalate anion is highly sensitive to light, a property that has been extensively studied and is understood through computational simulations. wikipedia.orgwikipedia.org While direct MD simulation results are not prevalent in the provided data, ab initio simulations, which are computationally intensive calculations from first principles, have been used to clarify the photolytic mechanism. monash.eduosti.gov
Upon photoexcitation, the following pathway is observed:
Ligand-to-Metal Charge Transfer (LMCT): An intramolecular electron transfer occurs from an oxalate ligand to the Fe(III) center on a sub-picosecond timescale. monash.eduosti.govresearchgate.net This ultrafast process reduces the iron to Fe(II) and creates an oxidized oxalate radical anion. monash.eduosti.gov
Dissociation: Within approximately 40 picoseconds following the electron transfer, the oxidized oxalate ligand decomposes. monash.eduosti.gov
Product Formation: This dissociation yields a molecule of carbon dioxide (CO₂) and a carbon dioxide radical anion (CO₂•⁻). monash.eduosti.govresearchgate.net
These mechanistic steps, particularly the timescales and the nature of the transient species, are supported by computational simulations that interpret the results from ultrafast spectroscopy. monash.edu
Correlation of Computational Results with Experimental Spectroscopic Data
A critical application of computational chemistry is the validation and interpretation of experimental spectroscopic data. By calculating spectroscopic properties and comparing them to measured spectra, researchers can confirm the accuracy of their theoretical models.
For molecules like sodium oxalate, DFT can be used to compute vibrational frequencies. nih.gov These theoretical frequencies can then be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.gov The agreement between the calculated and observed spectra is often quantified using metrics like the Root Mean Square (RMS) value and the correlation coefficient (R²), with R² values close to 1 indicating a strong correlation. nih.gov This process allows for precise assignment of vibrational modes to specific atomic motions within the molecule. nih.gov
This synergy extends to other spectroscopic techniques. DFT calculations are used alongside Mössbauer spectroscopy, X-ray Absorption Near Edge Structure (XANES), and other methods to build comprehensive structural and electronic models of iron-containing compounds. nih.govresearchgate.netnih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FTIR (cm⁻¹) | Experimental Raman (cm⁻¹) |
|---|---|---|---|
| O-C=O Bending | 805 | 772 | 809 |
| C-C Stretching | 522 | 512 | 490 |
| O-C Stretching | 1362 | 1315 | 1314 |
| O-C Stretching | 1602 | 1630 | 1606 |
Theoretical Insights into Oxalate Anion Redox Activity
Computational studies have been pivotal in shifting the understanding of the oxalate ligand from a passive counterion to an active participant in the compound's redox chemistry.
Theoretical insights have highlighted two key areas of oxalate redox activity:
Photochemistry: As detailed in the photolytic pathway, the primary photochemical event is the oxidation of the oxalate ligand via LMCT. monash.eduosti.gov The electron donation from the oxalate to the iron center is a clear manifestation of its redox activity, which ultimately leads to the decomposition of the ligand and the reduction of the metal. monash.eduresearchgate.net
These theoretical insights underscore the dual role of the oxalate ligand, which can be leveraged in both photochemical applications and electrochemical systems. nih.govnih.gov
Advanced Applications in Chemical Systems
Photo-redox Catalysis and Advanced Oxidation Processes (AOPs)
Photo-redox catalysis and AOPs are powerful methods for the remediation of environmental pollutants. Ferric sodium oxalate (B1200264) and related ferrioxalate (B100866) complexes play a crucial role in these processes due to their ability to generate highly reactive radical species upon exposure to light.
Ferrioxalate complexes are highly photoactive and can be utilized in the degradation of various organic pollutants present in water. When exposed to light, the ferrioxalate anion, [Fe(C₂O₄)₃]³⁻, undergoes a photochemically induced decomposition. This process involves the reduction of the iron(III) center to iron(II) and the oxidation of an oxalate ligand to carbon dioxide. This light-induced reaction is a key step in initiating the degradation of organic contaminants.
The photocatalytic process involving ferrioxalate can be enhanced in the presence of other reagents. For instance, the combination of Fe₃O₄ nanoparticles with oxalic acid forms photoactive ferrioxalate complexes that are highly effective in the photodegradation of dyes. In these systems, the iron oxides act as photocatalysts, while oxalic acid helps in the generation of electron-hole pairs, leading to the formation of superoxide (B77818) radicals and ultimately hydroxyl radicals, which are potent oxidizing agents. This process has been successfully applied to the decolorization and destruction of textile dyes, such as Disperse Red 277, under visible light.
Research has demonstrated the effectiveness of ferrioxalate-mediated processes in treating industrial wastewater. For example, in the treatment of acrylic-textile dyeing wastewater, the ferrioxalate-induced photo-Fenton process has shown superior performance compared to the traditional photo-Fenton reaction, achieving significant mineralization of organic content.
A significant application of the UV/Fe(III)-oxalate system is the reduction of nitrate (B79036) (NO₃⁻) in water to harmless nitrogen gas (N₂). This advanced photochemical reduction process is driven by the generation of the carbon dioxide radical anion (•CO₂⁻) in the presence of dissolved oxygen. Electron paramagnetic resonance (EPR) studies have confirmed the formation of both •CO₂⁻ and hydroxyl radicals (•OH) in this system.
The efficiency of nitrate reduction and the selectivity towards N₂ are influenced by several operational parameters, including the initial concentrations of Fe(III) and oxalate, as well as the pH of the solution. Studies have shown that at a pH of 2, approximately 75% of nitrate can be converted into N₂ with 80% selectivity. In the pH range of 3 to 5, nitrate removal rates can reach about 90%. The presence of dissolved oxygen has been found to enhance the selective conversion of nitrate to N₂.
The mechanism involves the photolysis of ferric-oxalate complexes to generate reducing radicals that subsequently reduce nitrate. The process offers a promising method for the remediation of nitrate-contaminated water sources.
The photo-Fenton process is an AOP that utilizes the reaction between iron(II) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). Ferric oxalate complexes can act as efficient photo-Fenton catalysts. Upon irradiation with UV or visible light, the Fe(III) in the ferrioxalate complex is photoreduced to Fe(II). This photogenerated Fe(II) then reacts with H₂O₂ in the classic Fenton reaction to produce •OH radicals, which are the primary oxidizing species responsible for the degradation of organic pollutants.
The use of ferrioxalate complexes in photo-Fenton processes offers several advantages over the traditional Fenton reaction. It allows the process to be carried out at near-neutral pH values, as the complexation of iron with oxalate prevents the precipitation of ferric hydroxide (B78521). Furthermore, ferrioxalate complexes can absorb a significant portion of the solar spectrum, making solar-powered photo-Fenton reactions feasible and more sustainable. The catalytic activity of Fe(III)-oxalate in these systems has been shown to be superior to other iron complexes like Fe(III)-citrate and Fe(III)-EDDS.
Energy Storage Materials
The search for high-performance, low-cost, and environmentally friendly materials for energy storage devices is a critical area of research. Iron-based oxalate compounds are being explored as potential electrode materials for alkali-ion batteries due to their structural diversity and the redox activity of both the metal center and the oxalate ligand.
While specific research on ferric sodium oxalate (Na₃Fe(C₂O₄)₃) as a cathode material is limited in the provided search results, related iron oxalate compounds have shown promise in both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). These materials belong to the class of polyanionic compounds, which are considered safer alternatives to conventional oxide cathodes.
For instance, K₂Fe(C₂O₄)₂ has been investigated as a cathode material for both LIBs and NIBs. In sodium-ion batteries, it delivered a specific discharge capacity of 116 mAh g⁻¹ at a current rate of 10 mA g⁻¹, exhibiting excellent cycling stability. In lithium-ion batteries, a discharge capacity of 60 mAh g⁻¹ was achieved under the same conditions. Similarly, Li₂Fe(C₂O₄)₂ has been studied as a polyanionic insertion material for LIBs.
The electrochemical performance of these oxalate-based cathodes is attributed to the reversible intercalation and deintercalation of alkali ions (Li⁺ or Na⁺) into the crystal structure during the charge and discharge cycles. The operating voltage of these materials is comparable to that of phosphate-based cathodes. The development of oxalate-based cathodes is a promising direction for creating next-generation energy storage devices.
Below is a data table summarizing the electrochemical performance of a related iron oxalate compound as a cathode material in a sodium-ion battery.
| Compound | Battery Type | Initial Discharge Capacity (mAh g⁻¹) | Capacity after 350 Cycles (mAh g⁻¹) | Current Rate (mA g⁻¹) | Coulombic Efficiency |
| K₂Fe(C₂O₄)₂ | Sodium-ion | 66 | 116 | 10 | Approaching 100% |
This dual redox mechanism can lead to higher specific capacities than what would be achievable from the cationic redox alone. For K₂Fe(C₂O₄)₂, the theoretical capacity based solely on the Fe²⁺/Fe³⁺ redox couple is 87 mAh g⁻¹. However, the experimentally observed capacity of 116 mAh g⁻¹ after extended cycling suggests an additional contribution from the oxalate anion. nih.gov
Spectroscopic techniques such as ex situ Mössbauer spectroscopy, X-ray Absorption Near Edge Structure (XANES), and Raman spectroscopy have been employed to study these redox processes. The results confirm that during the charge/discharge process, there is a change in the oxidation state of iron, as well as evidence of the involvement of the oxalate group in the redox activity. This understanding of combined cationic and anionic redox is crucial for the design and development of new high-energy-density cathode materials for future battery technologies. nih.gov
Performance of Anhydrous and Hydrated Iron Oxalates in Battery Applications
Research into anode materials for lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries has identified iron oxalates as promising candidates due to their higher electrochemical capacity and environmental friendliness compared to some traditional materials. researchgate.net Studies have particularly focused on the performance differences between anhydrous and hydrated forms of iron(II) oxalate (ferrous oxalate), a closely related compound to the ferric complex.
First-principles modeling has shown that the presence of structural water in hydrated iron oxalates has a direct and significant impact on anodic activity. Computational studies indicate that fully dehydrated ferrous oxalate (anhydrous) is a more promising anode material, exhibiting higher electrochemical stability. researchgate.net The structural water molecules in the hydrated forms tend to hydrate (B1144303) the intercalating lithium ions, which can inhibit the interaction between lithium and the iron oxalate chains.
Key performance metrics highlight the advantages of the anhydrous form. Anhydrous ferrous oxalate offers a higher theoretical lithium storage capacity—approximately 20% greater than its fully hydrated counterpart. chemrxiv.org Furthermore, it operates at a lower voltage, which is a favorable characteristic for anode materials. chemrxiv.org The negative impact of water is also linked to its potential reaction with common electrolyte salts like LiPF₆, which can lead to the production of hydrofluoric acid (HF), degrading battery performance.
While much of the research has centered on ferrous oxalate, ferric oxalate tetrahydrate has also been investigated as an inexpensive material for the positive electrode in lithium-iron batteries. mdpi.com It has been shown to intercalate lithium ions at an average potential of 3.35 V with a sustainable capacity of 98 mAh/g. wikipedia.org
Table 1: Comparison of Hydrated and Anhydrous Ferrous Oxalate Anode Properties
| Feature | Hydrated Ferrous Oxalate | Anhydrous Ferrous Oxalate |
|---|---|---|
| Theoretical Li Storage Capacity | Lower | ~20% Higher chemrxiv.org |
| Operating Voltage | Higher (e.g., 2.29 V) chemrxiv.org | Lower (e.g., 0.68 V) chemrxiv.org |
| Electrochemical Stability | Lower researchgate.net | Higher researchgate.net |
| Interaction with Lithium | Inhibited by Li hydration | More direct interaction |
Light-Sensitive Materials and Actinic Systems
The defining characteristic of the ferrioxalate anion is its sensitivity to light and higher-energy electromagnetic radiation. This property is central to its application in systems that measure or utilize light. wikipedia.org
Chemical Actinometry for Light Intensity Measurement
Chemical actinometry is a technique used to determine the number of photons in a beam, and the ferrioxalate system is one of the most widely used for this purpose. acs.org Although potassium ferrioxalate is more common, the principles apply directly to this compound as the active species is the ferrioxalate anion, [Fe(C₂O₄)₃]³⁻. wikipedia.orgnih.gov
The process relies on the photoreduction of the iron(III) center to iron(II) upon absorption of a photon. wikipedia.org This photochemical reaction has a known quantum yield, which is the efficiency with which absorbed photons produce a chemical change. The reaction proceeds as follows:
2[Fe(C₂O₄)₃]³⁻ + hν → 2[Fe(C₂O₄)₂]²⁻ + 2CO₂ + C₂O₄²⁻
The amount of Fe²⁺ produced is quantified, typically by forming a colored complex with a reagent like 1,10-phenanthroline (B135089) and measuring its absorbance with a spectrophotometer. nih.gov By knowing the quantum yield for a specific wavelength of light, the measured amount of Fe²⁺ produced allows for a precise calculation of the total photon flux absorbed by the solution. This method is valued for its sensitivity over a broad range of wavelengths, from the ultraviolet to the visible spectrum (approximately 254 nm to 500 nm). acs.org
Photoresist and Imaging Applications
While direct applications of this compound in modern semiconductor photoresists are not extensively documented, the light-sensitive nature of ferric oxalate has been historically important in photographic and imaging processes. Ferric oxalate serves as the light-sensitive component in the Kallitype and Platinotype photographic printing methods. wikipedia.org In these processes, paper sensitized with a ferric oxalate solution is exposed to light, which reduces the ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions, forming a latent image. This ferrous image then reacts with a solution containing a salt of a noble metal (like silver in Kallitype or platinum/palladium in Platinotype) to produce the final, stable metallic image. This historical use in creating images underscores the potential of ferrioxalate complexes in light-patterning applications.
Organic Synthesis and Green Chemical Processes
The redox activity of the iron center in the ferrioxalate complex enables its use as both a reagent and a catalyst in various organic transformations, with a growing emphasis on sustainable or "green" chemical methods.
Use as a Reducing Agent or Precursor in Chemical Transformations
Ferric oxalate, in combination with sodium borohydride (B1222165) (NaBH₄), has been identified as an effective reagent system for the hydrofunctionalization of unactivated alkenes. nih.gov This reaction, which proceeds with Markovnikov selectivity, involves the generation of a carbon-centered radical intermediate. Ferric oxalate was found to be the most effective among several iron(III) reagents for this transformation. nih.gov This demonstrates its role as a key precursor in a synthetically useful radical reaction.
Furthermore, iron oxalate complexes serve as precursors for creating advanced nanomaterials. A sustainable method for synthesizing orthorhombic iron(oxalate)-capped iron(0) [Fe(ox)–Fe(0)] nanomaterials involves the reduction of an iron(II) salt with sodium borohydride in the presence of oxalic acid in water at room temperature. acs.org This process avoids high-temperature calcination and produces a versatile nanomaterial that can be further transformed into various bimetallic oxide catalysts. acs.org
Catalytic Roles in Sustainable Reactions
Iron oxalate-based materials are emerging as effective catalysts in green chemical processes, which prioritize the use of environmentally benign solvents, energy efficiency, and catalyst recyclability.
Iron(oxalate)-capped iron oxide [Fe(ox)-Fe₃O₄] nanomaterials have demonstrated excellent catalytic activity for the synthesis of bis(indolyl)methanes. researchgate.net This reaction involves the condensation of aldehydes and indoles and is performed in water, a green solvent. The catalyst can be easily separated from the reaction mixture using an external magnet and efficiently recycled, making the protocol both economical and sustainable. researchgate.net
In the realm of environmental remediation, various iron(oxalate)-capped bimetallic oxide nanomaterials have been developed as photocatalysts for the degradation of organic pollutants, such as industrial dyes. researchgate.netacs.org These catalysts can be synthesized via environmentally friendly methods in water and are capable of the complete mineralization of dyes into CO₂, nitrate, and sulfate (B86663) under visible light. acs.org The ability to use visible light as an energy source and to operate in an aqueous medium are key features of a sustainable photocatalytic system. Research has also shown that iron oxalate can be synthesized from natural iron ore and used as an effective photocatalyst for degrading dyes like Rhodamine B. mdpi.com
Interactions and Environmental Significance of Oxalatoferrate Iii Complexes
Chelation Chemistry in Metal Ion Sequestration
Oxalatoferrate(III) complexes, such as ferric sodium oxalate (B1200264), are coordination compounds where an iron(III) ion is bound by one or more oxalate ligands. The oxalate anion (C₂O₄²⁻) acts as a bidentate ligand, forming a stable five-membered chelate ring with the central iron atom. This chelation is fundamental to the role of these complexes in the sequestration of metal ions.
The application of chelating agents is a recognized strategy for the remediation of heavy metal contamination in both wastewater and soil. While specific studies focusing solely on ferric sodium oxalate are limited, the principles of chelation chemistry and the documented effects of iron compounds and oxalates in environmental remediation provide a strong basis for understanding the potential of oxalatoferrate(III) complexes in this area.
The primary mechanism involves the exchange of the central iron ion or the formation of mixed-metal complexes, where the oxalate ligands bind to other heavy metals. This process can be influenced by factors such as pH, the concentration of the chelating agent, and the specific heavy metals present. For instance, in soil washing, a solution containing a chelating agent is used to extract heavy metals from the soil matrix. The resulting metal-chelate complexes are then removed from the soil.
Research has shown that related compounds can effectively remove a variety of heavy metals. For example, a combination of citric acid and ferric chloride has demonstrated a synergistic effect in the removal of cadmium (Cd), chromium (Cr), lead (Pb), and zinc (Zn) from contaminated soil. In these systems, the hydrolysis of ferric chloride releases protons and forms hydroxides, while chloride ions can form stable, soluble metal-chloro complexes, preventing re-adsorption of heavy metals onto the soil. nih.gov Similarly, the use of ferric chloride in chemically enhanced primary treatment of wastewater has been shown to significantly improve the removal efficiencies of chromium, copper, lead, nickel, and zinc. nih.govcsus.edu
The table below summarizes the removal efficiencies of heavy metals using iron-based compounds and organic acids, which provides an indication of the potential efficacy of oxalatoferrate(III) complexes.
| Heavy Metal | Treatment Agent | Removal Efficiency (%) | Reference |
| Cadmium (Cd) | Citric Acid & Ferric Chloride | 94.8 | nih.gov |
| Chromium (Cr) | Citric Acid & Ferric Chloride | 79.5 | nih.gov |
| Lead (Pb) | Citric Acid & Ferric Chloride | 92.7 | nih.gov |
| Zinc (Zn) | Citric Acid & Ferric Chloride | 97.2 | nih.gov |
| Lead (Pb) | Ferric Chloride & Anionic Polymer | >475 (enhanced) | nih.govcsus.edu |
| Chromium (Cr) | Ferric Chloride & Anionic Polymer | >200 (enhanced) | nih.govcsus.edu |
| Copper (Cu) | Ferric Chloride & Anionic Polymer | >200 (enhanced) | nih.govcsus.edu |
| Nickel (Ni) | Ferric Chloride & Anionic Polymer | >200 (enhanced) | nih.govcsus.edu |
| Zinc (Zn) | Ferric Chloride & Anionic Polymer | >200 (enhanced) | nih.govcsus.edu |
Note: The data presented is for related iron and chelating agent systems and is indicative of the potential of oxalatoferrate(III) complexes.
The interaction between iron(II) and iron(III) species is a critical aspect of iron's biogeochemical cycle, and these interactions are significantly influenced by the presence of oxalate. Oxalate can form complexes with both Fe(II) and Fe(III), affecting their solubility, mobility, and reactivity. In aqueous solutions, the addition of oxalic acid to an iron(III) nitrate (B79036) solution can lead to the spontaneous reduction of Fe(III) to Fe(II). nih.gov
Spectroscopic studies have revealed details about the structures of both iron(II) and iron(III) oxalates. In the ferrous complex (FeC₂O₄·2H₂O), the iron(II) and oxalate groups form an infinite chain structure, with the oxalate acting as a tetradentate ligand. scielo.br In the ferric complex (Fe₂(C₂O₄)₃·4H₂O), this polymeric structure is altered, featuring a central tetradentate oxalate bridging two Fe(III) cations, with two terminal bidentate oxalate ligands. scielo.br
The reaction of Fe(II) oxalate with hydrogen peroxide is significantly faster than that of uncomplexed Fe(II), indicating that the oxalate complex is more reactive towards oxidation in this context. nih.gov Conversely, the reaction of Fe(II) oxalate with dioxygen is highly pH-dependent, with the bis-oxalate complex, [Fe(II)(ox)₂]²⁻, being the reactive species. nih.gov These interactions are crucial in systems where both iron and oxalate are present, such as in certain soils and atmospheric waters.
Furthermore, studies on the recrystallization of iron oxides have shown that oxalate can influence the fate of other metals. For instance, in the presence of Fe(II), oxalate can promote the release of nickel from hematite (B75146) and goethite. nih.gov This suggests that the interplay between iron species and oxalate can enhance the mobility of other trace metals in the environment. nih.gov
Role in Biogeochemical Cycles
Oxalatoferrate(III) complexes play a significant role in various biogeochemical cycles, primarily due to the ability of oxalate to mobilize iron and the photochemical reactivity of the resulting complexes.
Iron is an essential nutrient for most living organisms, but its availability in the environment is often limited by the low solubility of iron(III) minerals. Oxalate, a common organic acid found in soil and produced by plants and microorganisms, can significantly enhance the mobilization of iron from these minerals. This process occurs through both ligand-promoted dissolution and reductive dissolution.
In ligand-promoted dissolution, oxalate forms strong surface complexes with the iron centers on the mineral surface, weakening the Fe-O bonds and facilitating the release of iron into the solution as an oxalatoferrate(III) complex. This mechanism is particularly important in the weathering of iron-containing minerals.
Iron-containing aerosols, particularly from dust, play a crucial role in atmospheric chemistry. The solubility of this iron, which affects its bioavailability and catalytic activity, can be significantly enhanced by the presence of oxalate in atmospheric waters. u-pec.fr Thermodynamic modeling and experimental observations suggest that iron-oxalate complexes are major species of interest in urban and other atmospheric environments. acs.org
The photochemical reduction of Fe(III)-oxalate complexes in aerosols is a key process. u-pec.fr Upon absorption of light, the complex undergoes a ligand-to-metal charge transfer, leading to the reduction of Fe(III) to Fe(II) and the oxidation of oxalate. This process can influence the redox cycling of iron in the atmosphere and contribute to the formation of secondary organic aerosols. uci.edu While there is strong evidence from thermodynamic modeling for the formation of iron-oxalate complexes in atmospheric aerosols, direct experimental proof of their presence in ambient samples is still an active area of research. acs.org
Influence of Oxalate Ligands on Electron Transfer Processes in Heterogeneous Systems
The presence of oxalate ligands significantly influences electron transfer processes in heterogeneous systems involving iron. This is particularly evident in the dissolution of iron oxide minerals. The adsorption of oxalate onto the surface of minerals like magnetite can facilitate electron transfer, leading to the reductive dissolution of the mineral.
Studies on the photochemistry of ferrioxalate (B100866) have provided detailed insights into the electron transfer mechanism. nih.gov Upon excitation in the charge transfer band, the primary reaction is the dissociation of an Fe-O bond, which occurs before the intramolecular electron transfer from the oxalate ligand to the iron(III) center. nih.gov This process results in the reduction of Fe(III) to Fe(II).
This photochemical reactivity has implications for various environmental processes. For instance, the light-induced dissolution of iron oxides in the presence of oxalate can increase the bioavailability of iron in aquatic and atmospheric systems. The electron transfer within the ferrioxalate complex is a fundamental step in these processes.
Future Research Directions and Emerging Paradigms
Development of Next-Generation Ferric Sodium Oxalate-Based Materials
The synthesis and enhancement of this compound-based materials are at the forefront of current research, with a focus on creating novel structures with superior performance for a range of applications.
A primary area of development is in the creation of nanocomposites . By integrating ferric sodium oxalate (B1200264) with conductive matrices like graphene or activated carbon, researchers aim to overcome the inherently low electrical conductivity of the oxalate. This is particularly relevant for energy storage applications, where enhanced electronic and ionic transport is crucial for high performance. For instance, the development of graphene-based nanocomposites for sodium-ion batteries has shown that such architectures can significantly improve cycling stability and rate capability mdpi.comresearchgate.net. While specific data for this compound nanocomposites is still emerging, related iron oxalate-based materials have demonstrated the viability of this approach. For example, Fe₂O₃ nanoparticles deposited on sulfur-doped reduced graphene oxide (SNRGO) have shown excellent performance as an anode material for sodium-ion batteries mdpi.com.
Another promising avenue is the use of this compound as a precursor for synthesizing other advanced materials . Its molecular structure allows for the controlled formation of iron-based oxides, phosphates, or sulfides with unique morphologies and properties. For example, it has been used in a novel synthesis method for Na₃Fe₂(PO₄)₃, a NASICON-type structure with high ionic conductivity, which is a promising cathode material for sodium-ion batteries semanticscholar.org. This precursor-based approach allows for precise control over the stoichiometry and crystal structure of the final product, which is essential for optimizing electrochemical performance semanticscholar.org.
The table below summarizes some potential next-generation materials derived from or incorporating this compound and their targeted improvements.
| Material Type | Composition Example | Targeted Improvement | Potential Application |
| Nanocomposite | This compound / Graphene | Enhanced electrical conductivity, improved cycling stability | Sodium-ion battery electrodes |
| Precursor-derived | Na₃Fe₂(PO₄)₃ (from this compound) | High sodium-ion conductivity, stable crystal structure | Cathode for sodium-ion batteries |
| Doped Oxalates | Alkali metal-doped iron oxalates | Modified catalytic activity, altered electronic structure | Catalysts for CO₂ hydrogenation |
Advanced In-Situ Characterization for Reaction Mechanisms
To unlock the full potential of this compound-based materials, a fundamental understanding of their reaction mechanisms is essential. Advanced in-situ characterization techniques, which allow for the observation of materials under real operating conditions, are critical in this endeavor.
Operando X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the local electronic and geometric structure of the iron center during electrochemical processes. By performing these measurements while a battery is charging and discharging, researchers can track changes in the oxidation state of iron and the coordination environment of the oxalate ligands in real-time ku.ac.aescispace.com. This information is vital for understanding the charge compensation mechanisms and identifying any irreversible structural changes that may lead to capacity fading ku.ac.ae.
In-situ Raman spectroscopy offers complementary insights into the vibrational modes of the material, providing information about the chemical bonds within the oxalate ligand and its coordination to the iron center. Studies on similar iron oxalate systems have demonstrated the ability of in-situ Raman spectroscopy to monitor the structural transformations of the catalyst during reactions like CO₂ hydrogenation. This technique can identify the formation of intermediate species and the evolution of different iron phases under realistic reaction conditions.
The following table outlines key in-situ techniques and the mechanistic insights they can provide for this compound.
| In-Situ Technique | Information Provided | Application Context |
| Operando XAS (XANES/EXAFS) | Iron oxidation state, bond distances, coordination number | Battery charge/discharge cycles |
| In-situ Raman Spectroscopy | Vibrational modes of oxalate, phase transformations | Catalytic reactions, thermal decomposition |
| In-situ X-ray Diffraction (XRD) | Crystal structure evolution, phase transitions | Electrochemical cycling, thermal analysis |
Predictive Modeling for Rational Material Design and Performance
Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the discovery and design of new materials. By simulating the electronic structure and properties of this compound at the atomic level, researchers can predict its behavior and guide experimental efforts.
DFT calculations can be employed to understand the fundamental electronic properties of this compound, such as its band gap and density of states. These calculations can also elucidate the adsorption mechanisms of molecules on the surface of this compound, which is crucial for catalytic applications. For instance, DFT studies on the adsorption of oxalate on goethite surfaces have provided valuable insights into the formation of surface complexes and their role in dissolution processes. Similar studies on this compound could predict its interaction with various pollutants, aiding in the design of more efficient catalysts for environmental remediation.
Furthermore, computational screening can be used to systematically evaluate the potential of modified this compound structures for specific applications. By substituting sodium with other alkali metals or doping the iron sites, it is possible to create a large virtual library of materials. High-throughput DFT calculations can then be used to predict the properties of these materials, such as their electrochemical potential or catalytic activity, allowing researchers to focus on synthesizing the most promising candidates.
| Modeling Technique | Predicted Properties | Impact on Material Design |
| Density Functional Theory (DFT) | Electronic structure, adsorption energies, reaction pathways | Understanding fundamental properties, guiding catalyst design |
| Molecular Dynamics (MD) | Ion diffusion pathways, structural stability at different temperatures | Optimizing electrolyte interactions, predicting thermal stability |
| High-Throughput Screening | Electrochemical voltage, catalytic activity of doped structures | Accelerating the discovery of new high-performance materials |
Expanding Applications in Sustainable Technologies
Beyond its potential in energy storage, this compound is being explored for a growing number of applications in sustainable technologies, particularly in environmental remediation and green chemistry.
Another innovative application is in the development of sustainable iron-making processes . A novel concept involves using oxalic acid to dissolve iron from iron ore, followed by photochemical reduction to precipitate iron(II) oxalate. This intermediate can then be thermally decomposed to produce metallic iron at lower temperatures than conventional blast furnaces. This process has the potential to significantly reduce the carbon footprint of the steel industry.
The table below highlights some of the expanding sustainable applications of this compound.
| Sustainable Technology | Role of this compound | Key Advantages |
| Advanced Oxidation Processes | Photocatalyst for pollutant degradation | Operates at near-neutral pH, utilizes visible light |
| Sustainable Iron-Making | Intermediate in a low-temperature process | Reduced energy consumption and CO₂ emissions |
| Heterogeneous Catalysis | Precursor for iron-based catalysts | Controlled synthesis of catalytically active nanoparticles |
Interdisciplinary Research Integrating Environmental and Material Science Perspectives
The future development and application of this compound-based materials will increasingly rely on a synergistic approach that integrates materials science with environmental science. This interdisciplinary perspective is crucial for designing materials that are not only high-performing but also environmentally benign throughout their lifecycle.
A key area of this integrated research is the synthesis of environmentally friendly nanocomposites . This involves both the use of green synthesis methods and the selection of non-toxic, earth-abundant starting materials. For example, research into the synthesis of iron oxide nanoparticles via green routes using plant extracts is a step in this direction. Applying these principles to the synthesis of this compound and its composites will be a critical area of future work.
The integration of these fields will also drive the development of materials for environmental monitoring and remediation . The unique photochemical properties of this compound make it a candidate for use in sensors for detecting pollutants or as a functional material for their removal.
| Interdisciplinary Focus | Research Area | Desired Outcome |
| Green Synthesis | Use of benign solvents and renewable precursors | Reduced environmental footprint of material production |
| Life Cycle Assessment | Cradle-to-grave analysis of environmental impacts | Informed decisions on the sustainability of new technologies |
| Environmental Remediation | Development of catalysts and adsorbents | Efficient and safe removal of pollutants from water and air |
Q & A
Q. What are the standard laboratory protocols for synthesizing ferric sodium oxalate, and how can its purity be verified?
Methodological Answer: this compound is synthesized by mixing aqueous solutions of sodium oxalate (Na₂C₂O₄) and ferric oxalate (Fe₂(C₂O₄)₃) in stoichiometric ratios. The reaction proceeds as: Fe₂(C₂O₄)₃ + 3 Na₂C₂O₄ → 2 Na₃[Fe(C₂O₄)₃]·nH₂O Key steps include:
- Maintaining a molar ratio of 1:3 (ferric oxalate to sodium oxalate) .
- Allowing the mixture to react for several hours until the brown ferric oxalate converts to the green ferrioxalate complex .
- Purification via recrystallization in warm water.
Purity Verification:
- UV-Vis Spectroscopy : The ferrioxalate anion exhibits a characteristic absorption peak at ~250 nm due to ligand-to-metal charge transfer .
- Elemental Analysis : Confirm Na, Fe, and C₂O₄²⁻ ratios via ICP-OES (for metals) and redox titration (for oxalate) .
| Parameter | Optimal Value | Analytical Method |
|---|---|---|
| Fe³⁺ Content | ~18.5% (w/w) | ICP-OES |
| Oxalate Content | ~63.2% (w/w) | Permanganate Titration |
| Hydration (n) | 3–5 H₂O molecules | Thermogravimetric Analysis |
Q. How is the coordination structure of this compound determined, and what techniques are used to validate its geometry?
Methodological Answer: The trisoxalatoferrate(III) complex has an octahedral geometry, with three bidentate oxalate ligands coordinating to Fe³⁺. Validation methods include:
Q. What analytical techniques are recommended for quantifying this compound in mixed matrices (e.g., biological or environmental samples)?
Methodological Answer:
- Redox Titration : Oxalate is quantified via titration with standardized KMnO₄ in acidic media .
- Spectrophotometry : Ferric iron is measured using thiocyanate (λmax = 480 nm) after decomposing the complex .
- Chromatography : Ion chromatography separates and quantifies free oxalate ions .
Advanced Research Questions
Q. How does photochemical instability of this compound impact experimental reproducibility, and how can this be mitigated?
Methodological Answer: The ferrioxalate anion undergoes photodecomposition: [Fe(C₂O₄)₃]³⁻ → Fe²⁺ + 2 CO₂ + C₂O₄²⁻ Mitigation Strategies:
- Store solutions in amber glassware and avoid UV light exposure .
- Add stabilizers like ascorbic acid (1% w/v) to reduce Fe³⁺ → Fe²⁺ conversion .
- Monitor decomposition kinetics via time-resolved UV-Vis spectroscopy .
| Light Exposure (hr) | % Decomposition | Method of Detection |
|---|---|---|
| 0 (Control) | 0% | UV-Vis |
| 2 | 15% | Ferrous Iron Assay |
| 6 | 45% | FTIR (Loss of C=O peaks) |
Q. How can contradictory data between in vitro and in vivo studies on this compound’s efficacy (e.g., in medical applications) be resolved?
Methodological Answer: Contradictions often arise from differences in:
- Experimental Models : In vitro studies use simplified systems (e.g., dentine permeability assays), while in vivo studies involve biological variables (e.g., saliva pH, enzymatic activity) .
- Dosage and Exposure Time : Clinical trials may use shorter application times (e.g., 1-minute treatments) versus prolonged in vitro exposure .
Resolution Strategies:
Q. What advanced synthetic routes exist for modifying this compound’s properties (e.g., enhancing solubility or thermal stability)?
Methodological Answer:
- Ligand Substitution : Replace oxalate with citrate or EDTA to alter solubility .
- Counterion Exchange : Use Li⁺ instead of Na⁺ to increase thermal stability (decomposition >200°C vs. 150°C for Na⁺) .
- Nanostructuring : Synthesize ferrioxalate nanoparticles via sol-gel methods for controlled release applications .
| Modification | Solubility (g/100 mL) | Thermal Stability (°C) |
|---|---|---|
| Sodium Ferrioxalate | 12.5 (20°C) | 150 |
| Lithium Ferrioxalate | 8.2 (20°C) | 220 |
| Citrate-Doped | 18.9 (20°C) | 170 |
Q. How can advanced spectroscopic techniques (e.g., XANES, EPR) elucidate the electronic structure of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
